(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile
Description
Properties
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-26-21-13-6-5-12-20(21)25-23(26)19(15-24)22(27)16-8-7-11-18(14-16)28-17-9-3-2-4-10-17/h2-14,27H,1H3/b22-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYLQAIXXCDIDQ-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)OC4=CC=CC=C4)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)OC4=CC=CC=C4)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile, also known by its CAS number 5856-61-1, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize current research findings related to its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 365.38 g/mol. The structure consists of a benzimidazole core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a series of novel 1H-benzimidazoles were synthesized and evaluated for their ability to inhibit human topoisomerase I (Hu Topo I), a crucial enzyme involved in DNA replication and repair. The compound was found to possess strong binding affinity to DNA, suggesting its potential as an anticancer agent through mechanisms involving DNA interaction and enzyme inhibition .
The mechanism by which this compound exerts its biological effects includes:
- DNA Intercalation : The compound may intercalate into the DNA minor groove, stabilizing the structure and interfering with replication.
- Topoisomerase Inhibition : By inhibiting topoisomerases, the compound can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in cancer treatment:
- Study on Human Cancer Cell Lines : A screening of various benzimidazole derivatives against 60 human cancer cell lines revealed that certain derivatives exhibited low GI50 values, indicating potent anticancer activity. Compounds similar to this compound were noted for their ability to induce G2/M phase cell cycle arrest, suggesting a mechanism linked to DNA damage response .
- In Vivo Studies : Further investigations into animal models have shown that benzimidazole derivatives can significantly reduce tumor growth compared to control groups. These studies support the hypothesis that these compounds can be developed into effective anticancer therapies.
Biological Activity Summary Table
Scientific Research Applications
Anticancer Properties
One of the most promising applications of this compound is in the field of oncology. Research has indicated that compounds containing benzimidazole moieties exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of benzimidazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of benzimidazole derivatives, including (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile, against CD19-positive B-cell malignancies. The results showed that these compounds could effectively target and eliminate cancer cells expressing CD19, suggesting a potential therapeutic pathway for treating specific types of leukemia and lymphoma .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.
Case Study:
In a recent study, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed significant inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .
Photophysical Properties
The unique structural features of this compound contribute to its interesting photophysical properties, which have implications for material science.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum (λmax) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Quantum Yield | 0.85 |
These properties suggest that the compound could be utilized in organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging .
Sensor Development
Due to its ability to selectively bind certain ions or molecules, this compound is being investigated for use in sensor technologies.
Case Study:
Research has shown that this compound can be incorporated into sensor devices for detecting metal ions such as copper and lead. The sensor demonstrated high sensitivity and selectivity towards these ions, indicating potential applications in environmental monitoring .
Comparison with Similar Compounds
Structural Features
Core Structure and Substituents
- Key Compound: The benzimidazole-ylidene core is substituted with a methyl group at the 1-position, stabilizing the imidazole ring and preventing tautomerization. The (E)-propanenitrile chain links to a 3-phenoxyphenyl group, contributing to extended π-conjugation and hydrophobicity.
- Analog 1: 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile (C₁₁H₉N₃O) lacks the methyl and phenoxyphenyl groups, resulting in a smaller molecular weight (199.21 g/mol vs. ~359.39 g/mol) and reduced steric hindrance .
- Analog 2 : Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate features an imidazolidine core with a propargyl ester substituent. Unlike the key compound, its electron-deficient alkyne group enhances reactivity toward nucleophiles .
Stereochemical Considerations
- The (E)-configuration in the key compound ensures spatial separation between the benzimidazole and phenoxyphenyl groups, optimizing planar conjugation. In contrast, (Z)-isomers or non-stereospecific analogs (e.g., malononitrile derivatives in thiazol-2(3H)-ylidenes) exhibit distinct electronic profiles due to altered geometry .
Physicochemical Properties
Q & A
Q. Purification Methods :
- Recrystallization : Solvent systems like ethanol/water or dichloromethane/hexane improve crystalline purity.
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane removes by-products .
- Analytical Validation : Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks) .
Basic: How is the (E)-isomer of this compound structurally characterized, and what techniques distinguish it from the (Z)-isomer?
Answer:
The (E)-configuration is confirmed through:
NMR Spectroscopy :
- ¹H NMR : Coupling constants (J) between vicinal protons on the double bond (e.g., 12–16 Hz for trans-configuration) .
- NOESY : Absence of nuclear Overhauser effects between substituents on opposite sides of the double bond.
X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis .
UV-Vis Spectroscopy : λmax shifts due to conjugation differences between isomers .
Advanced: How can computational tools predict the biological activity of this compound, and what are the limitations of such models?
Answer:
Computational Workflow :
PASS (Prediction of Activity Spectra) : Estimates potential antimicrobial, anticancer, or enzyme inhibitory activity based on structural fingerprints .
Molecular Docking : Identifies binding poses with targets like kinases or DNA topoisomerases (e.g., using AutoDock Vina or Schrödinger Suite) .
QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity trends .
Q. Limitations :
- False Positives/Negatives : Predicted activities require experimental validation (e.g., MIC assays for antimicrobial claims) .
- Conformational Flexibility : Static docking may miss dynamic interactions observed in MD simulations .
Advanced: How should researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC50 values)?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Compound Purity : Impurities ≥5% can skew results; validate via LC-MS .
- Solvent Effects : DMSO concentration >0.1% may inhibit cellular uptake.
Q. Resolution Strategies :
Standardized Protocols : Follow NIH/WHO guidelines for cytotoxicity assays.
Dose-Response Curves : Use 8-point dilution series to improve IC50 accuracy .
Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Advanced: What structural analogs of this compound exhibit similar or enhanced bioactivity, and how do substitutions impact SAR?
Answer:
Key analogs and structure-activity relationships (SAR) include:
| Compound Name | Structural Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| 2-Methylbenzothiazole derivative | Methyl at benzothiazole C2 | ↑ Antimicrobial activity | |
| 4-Phenoxybenzoic Acid analog | Replacement of cyano with COOH | ↓ Cytotoxicity, ↑ anti-inflammatory | |
| Fluorophenyl-substituted variant | 4-Fluorophenyl at propanenitrile | ↑ DNA intercalation efficiency |
Q. SAR Insights :
- Electron-Withdrawing Groups (e.g., -CN, -NO2): Enhance DNA binding but increase toxicity.
- Phenoxy Substituents : Bulky groups improve selectivity for kinase targets .
Advanced: What strategies are recommended for studying the compound’s interaction with cellular targets (e.g., proteins or DNA)?
Answer:
Methodological Approaches :
Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) for protein targets .
Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of DNA binding .
Fluorescence Quenching : Monitors interactions with serum albumin (e.g., BSA) to predict pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
